Cas no 306935-95-5 (5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde)

5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde is a fluorinated aromatic aldehyde featuring a furan ring substituted with a trifluoromethoxy phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, including the electron-withdrawing trifluoromethoxy group, which enhances reactivity and stability. The aldehyde functionality provides a versatile handle for further derivatization, making it valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. Its high purity and well-defined structure ensure consistent performance in cross-coupling reactions, condensations, and other transformations. The compound’s robust synthetic utility and potential applications in medicinal chemistry underscore its importance as a specialized intermediate.
5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde structure
306935-95-5 structure
Product Name:5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde
CAS No:306935-95-5
MF:C12H7F3O3
MW:256.177394151688
CID:300170
PubChem ID:721836
Update Time:2025-06-28

5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxaldehyde,5-[4-(trifluoromethoxy)phenyl]-
    • 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE
    • 2-Carboxy-4-(4-methylphenyl)phenol
    • 4-(3-Carboxy-4-hydroxyphenyl)toluene
    • 4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
    • 5-(4-tolyl)salicylic acid
    • 5-(4-trifluoromethoxyphenyl)furan-2-carbaldehyde
    • VS-07366
    • A1-45567
    • 5-(4-(Trifluoromethoxy)phenyl)furan-2-carbaldehyde
    • SCHEMBL5124585
    • CS-0318146
    • CBMicro_045769
    • 5-[4-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
    • 5-[4-TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE
    • 306935-95-5
    • BIM-0045783.P001
    • AKOS000289011
    • MFCD02063359
    • FT-0619904
    • BBL023252
    • STK393252
    • 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde
    • Inchi: 1S/C12H7F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
    • InChI Key: LBJZZWLTGZUKKC-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C1=CC=C(C=O)O1)(F)F

Computed Properties

  • Exact Mass: 256.03500
  • Monoisotopic Mass: 256.03472857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • Density: 1.351
  • Melting Point: 87 °C
  • Boiling Point: 316.5°Cat760mmHg
  • Flash Point: 145.2°C
  • Refractive Index: 1.513
  • PSA: 39.44000
  • LogP: 3.65770

5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde Security Information

5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde

Introduction to 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde (CAS No. 306935-95-5)

5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 306935-95-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and utility in the synthesis of pharmacologically active molecules. The presence of a trifluoromethoxy substituent and an aldehyde functional group at the 2-position of the furan ring imparts unique chemical properties, making it a valuable scaffold for further derivatization and exploration of its potential therapeutic applications.

The structural features of 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde contribute to its reactivity and functionality. The trifluoromethoxy group (-OCH₂CF₃) is a well-known electron-withdrawing moiety that can influence the electronic properties of the aromatic ring, enhancing its interaction with biological targets. This substituent is frequently employed in drug design due to its ability to improve metabolic stability, lipophilicity, and binding affinity. On the other hand, the aldehyde group (-CHO) serves as a versatile handle for further chemical transformations, such as condensation reactions with amines to form Schiff bases or reduction to yield primary alcohols. These properties make 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde a promising intermediate in the synthesis of novel bioactive compounds.

In recent years, there has been growing interest in exploring the pharmacological potential of furan derivatives. Furan-based compounds have demonstrated efficacy in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The unique structural motif of 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde positions it as a candidate for developing new drugs targeting specific biological pathways. For instance, studies have shown that furan derivatives can interact with enzymes and receptors involved in inflammatory responses, making them attractive candidates for anti-inflammatory therapies. Additionally, the trifluoromethoxy group enhances the lipophilicity of these compounds, which is often crucial for achieving optimal oral bioavailability.

Recent research has highlighted the importance of 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde in the development of small-molecule inhibitors. Specifically, its structural framework has been investigated as a potential scaffold for inhibiting kinases and other enzymes implicated in cancer progression. Kinases are critical targets in oncology due to their roles in cell signaling pathways that regulate proliferation, survival, and apoptosis. By designing molecules that selectively inhibit aberrantly activated kinases, researchers aim to develop treatments that disrupt cancer cell growth while minimizing side effects on healthy cells. The aldehyde functionality in 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde provides a convenient site for covalent bond formation with kinase active sites, enhancing binding affinity and selectivity.

The synthesis of 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves the condensation of 4-trifluoromethoxystyrene with maleic anhydride or fumaric acid derivatives under acidic conditions to form the furan ring. Subsequent oxidation or formylation at the 2-position yields the desired aldehyde derivative. These synthetic strategies leverage well-established protocols in organic chemistry while incorporating modern techniques such as transition metal-catalyzed cross-coupling reactions to improve efficiency and yield.

The pharmacological evaluation of 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde has revealed promising activities in preclinical models. In vitro studies have demonstrated its ability to modulate enzyme activity and inhibit cellular proliferation in cancer cell lines. For example, researchers have observed that derivatives of this compound can inhibit tyrosine kinases, which are overexpressed in many solid tumors and contribute to tumor growth and metastasis. Furthermore, preliminary animal studies suggest that these compounds exhibit good tissue distribution and tolerability, indicating potential for further development into clinical candidates.

The role of computational chemistry in optimizing 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with high precision. By leveraging computational methods such as molecular dynamics simulations and docking studies, scientists can identify key interactions that contribute to potency and selectivity. These insights guide medicinal chemists in designing next-generation analogs with improved pharmacokinetic profiles and reduced toxicity.

The future prospects for 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde are vast, particularly as our understanding of disease mechanisms continues to evolve. Advances in genomics and proteomics have provided new insights into the roles of kinases and other enzyme targets in human health and disease. This knowledge is driving the development of more targeted therapies that exploit specific molecular vulnerabilities. As such, compounds like 5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde, with their well-defined structural features and demonstrated biological activity, are poised to play a crucial role in next-generation drug discovery efforts.

In conclusion,5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde (CAS No. 306935-95-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and promising biological activities. Its utility as a scaffold for drug development underscores its importance in medicinal research today. As scientists continue to explore new therapeutic strategies,5-4-(Trifluoromethoxy)phenylfuran-2-carbaldehyde will undoubtedly remain at the forefront of innovation, offering hope for novel treatments across multiple therapeutic areas.

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